molecular formula C20H19I4NO6 B041131 N-(tert-Butyloxy)carbonyl-L-thyroxine CAS No. 88404-22-2

N-(tert-Butyloxy)carbonyl-L-thyroxine

Cat. No.: B041131
CAS No.: 88404-22-2
M. Wt: 877 g/mol
InChI Key: UFXHMKCFGLKNNF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-Butyloxy)carbonyl-L-thyroxine, also known as this compound, is a useful research compound. Its molecular formula is C20H19I4NO6 and its molecular weight is 877 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Thyroid Hormones
The chemical synthesis of thyroid hormones, like thyroxine (T4) and triiodothyronine (T3), has been an area of significant research interest. Methods based on hypothetical models of their biosynthesis in organisms have been explored, employing highly active derivatives of phenols or quinones as arylating agents. These methods facilitate the production of thyroid hormones or their analogs through condensation reactions with derivatives of tyrosine, resulting in high yields suitable for use as parent drug substances (Martinovich & Sviridov, 2006).

Impact on Integrin αvβ3 and Cancer Survival
Research has highlighted the role of thyroid hormones and their receptors on integrin αvβ3, with implications for cancer survival. The distinction between the actions of pro-oncogenic L-thyroxine (T4) and pro-metabolic triiodo-L-thyronine (T3) has facilitated clinical strategies that employ exogenous T3 to replace T4. This approach aims to maintain clinical euthyroid hypothyroxinemia, leading to better survival outcomes in advanced cancer patients without the morbidity associated with clinical hypothyroidism (Hercbergs, 2019).

Thyroid Hormone Metabolism and Sulfation
Sulfation of the phenolic hydroxyl group of thyroid hormones plays a critical role in their metabolism, blocking outer ring deiodination (ORD) of T4 while stimulating inner ring deiodination (IRD) of both T4 and T3. This process indicates that sulfation is a significant step in the inactivation of thyroid hormones, underlining the complexity of their metabolic pathways (Visser, 1994).

Mitochondrial Bioenergetics and Lipid Handling
The metabolic actions of thyroid hormones and their metabolites or derivatives on mitochondria and lipid metabolism have been extensively studied. Recent findings suggest that thyroid hormones and their derivatives, such as 3,5-diiodothyronine (T2), possess significant potential in addressing metabolic-related abnormalities, including obesity and cardiovascular diseases. These studies indicate the crucial role of thyroid hormones in modulating mitochondrial functions and lipid metabolism (Cioffi, Lanni, & Goglia, 2010).

Thyroxine-Induced Myocardial Hypertrophy
The mechanism by which thyroxine induces myocardial hypertrophy and the potential intervention of Chinese herbs have been subjects of research. This involves the direct impact of the hormone on the heart, Ca2+ transportation, and the stimulation of the renin-angiotensin system, highlighting the complex interaction between thyroid hormones and cardiovascular health (Chang-xun, 2007).

Mechanism of Action

Target of Action

The primary target of Boc-L-Thyroxine is the thyroid hormone receptor (TR) , which is present in nearly every cell of the body . The thyroid hormones T3 and T4, from which Boc-L-Thyroxine is derived, exert their physiological effects primarily through these receptors .

Biochemical Pathways

The action of Boc-L-Thyroxine involves several biochemical pathways. The conversion of T4 to T3 is a key step, enhancing the availability of T3 to local tissues . The binding of T3 to the thyroid hormone receptors can affect various metabolic processes, including energy expenditure, metabolic rate, lipid metabolism, insulin sensitivity, and glycaemic control .

Pharmacokinetics

The pharmacokinetics of Boc-L-Thyroxine would be expected to be similar to that of T4. About 70-80% of an oral dose of T4 is absorbed from the intestine, mainly in the ileum and jejunum . The main route of metabolism of T4, and the route most relevant to its physiological actions, is conversion to T3 and deactivation, mediated by three peripheral deiodinases .

Result of Action

The action of Boc-L-Thyroxine leads to a range of physiological effects. As a derivative of T4, it may help to reverse many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .

Action Environment

The action of Boc-L-Thyroxine, like that of T4, can be influenced by various environmental factors. For instance, certain medical conditions and dietary factors can affect the absorption and bioavailability of T4

Properties

IUPAC Name

(2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19I4NO6/c1-20(2,3)31-19(29)25-15(18(27)28)6-9-4-13(23)17(14(24)5-9)30-10-7-11(21)16(26)12(22)8-10/h4-5,7-8,15,26H,6H2,1-3H3,(H,25,29)(H,27,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXHMKCFGLKNNF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19I4NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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